![molecular formula C6H10Br2Hg2O B14634288 Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury CAS No. 52217-89-7](/img/structure/B14634288.png)
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury is a complex organomercury compound. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of mercury atoms bonded to bromine and oxolane groups, making it a unique and intriguing subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury typically involves the reaction of oxolane derivatives with mercuric bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity this compound, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce elemental mercury or lower oxidation state organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial for its biological and medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury: Another organomercury compound with different structural and chemical properties.
Phenylmercuric acetate: Used as a preservative and antiseptic, with distinct applications compared to Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury.
Mercuric chloride: A simple inorganic mercury compound with different reactivity and toxicity profiles.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. Its dual presence of bromine and oxolane groups, along with mercury, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52217-89-7 |
|---|---|
Molekularformel |
C6H10Br2Hg2O |
Molekulargewicht |
659.13 g/mol |
IUPAC-Name |
bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury |
InChI |
InChI=1S/C6H10O.2BrH.2Hg/c1-5-3-4-6(2)7-5;;;;/h5-6H,1-4H2;2*1H;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
XTGLRGPHLSNKSV-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(OC1C[Hg]Br)C[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


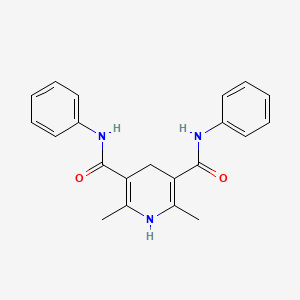
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
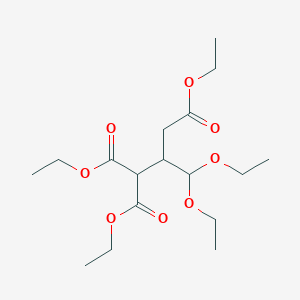
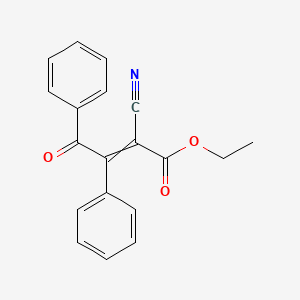
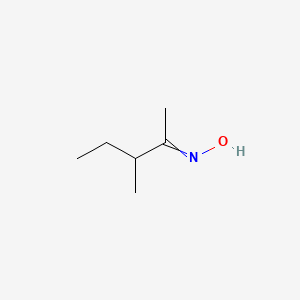
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
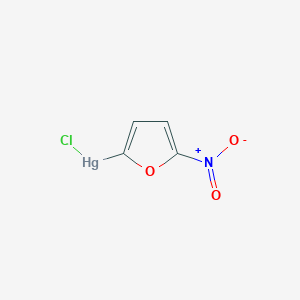
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
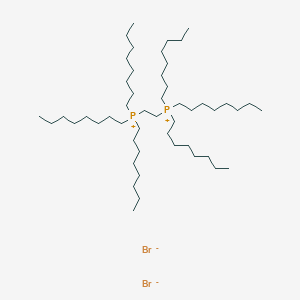
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
